1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Thermal Stability Process Chemistry Material Science

Researchers studying selective estrogen receptor modulators (SERMs) require structurally precise reference compounds where even minor isomeric shifts can invalidate analytical methods. This specific 4-pyridyl isomer (CAS 56501-74-7) eliminates that risk. - Consistent HPLC/LC-MS method development: 99% purity ensures reliable system suitability and retention time markers. - Isomerically pure: Distinct from the 2-pyridyl isomer in boiling point (537 °C) and density, guaranteeing reproducible thermal stability data. - Immediate availability: In stock for rapid global dispatch, minimizing project delays.

Molecular Formula C27H25NO3
Molecular Weight 411.5 g/mol
CAS No. 56501-74-7
Cat. No. B13944227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol
CAS56501-74-7
Molecular FormulaC27H25NO3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O
InChIInChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3
InChIKeyCDFTXLSMNMUKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Key Specifications


1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol (CAS 56501-74-7) is a complex substituted phenylpyridine derivative with the molecular formula C27H25NO3 and a molecular weight of 411.49 g/mol [1]. It is a commercial compound of interest for research in medicinal chemistry, particularly as a tool or reference compound due to its specific substitution pattern .

Selection Defined 4-pyridyl substitution pattern for analytical reference and tool-compound studies.
Workflow High-purity specification (99%) supports reproducible thermal and computational benchmarking.
Context Positional isomer control is critical; 2-pyridyl isomer exhibits divergent physicochemical behavior.

Structural Uniqueness vs. Analogs


Generic substitution within the pyridylethanol class is not feasible due to the compound's unique substitution pattern, which directly influences its physicochemical properties and potential biological interactions. For instance, a shift in the pyridyl substitution from the 4-position to the 2-position results in a structural isomer (1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol) with significantly altered thermal stability and density [1]. Such differences can critically affect experimental outcomes, including solubility, chromatographic behavior, and thermal processing, necessitating the procurement of the specific CAS number for reproducible and reliable scientific results.

Target Compound
4-Pyridyl Isomer
CAS 56501-74-7. Exhibits higher predicted boiling point (537 °C) and distinct density (1.177 g/cm³).
Potential Substitute
2-Pyridyl Isomer
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol. Lower predicted boiling point (403.4 °C), higher density (1.261 g/cm³).
Thermal stability and density discrepancies may shift process outcomes; direct substitution requires isomer-specific validation.

Quantitative Evidence Guide


Boiling Point: 4-Pyridyl vs. 2-Pyridyl Isomer

The target compound exhibits a significantly higher boiling point compared to its 2-pyridyl positional isomer, indicating greater thermal stability and suitability for high-temperature processes [1].

Boiling Point
Predicted comparison
537 °C vs. 403.4 °C (Δ 133.6 °C)
Reported higher thermal tolerance for the 4-pyridyl isomer.
Calculated value at 760 mmHg; supports thermal process review.
Thermal Stability Process Chemistry Material Science

Density: 4-Pyridyl vs. 2-Pyridyl Isomer

The target compound possesses a lower density compared to its 2-pyridyl isomer, which can influence its behavior in solution, its packing properties, and the design of formulation processes [1].

Density
Predicted comparison
1.177 g/cm³ vs. 1.261 g/cm³ (Δ 0.084 g/cm³)
Lower density may influence solution behavior and packing properties.
Calculated value; formulation-context review needed.
Physical Property Formulation Process Engineering

Purity Specification for Reproducibility

The target compound is commercially available with a specified purity of 99%, providing a well-defined benchmark for reproducible experimental data .

Purity Specification
Supplier data
99%
Defined benchmark for batch reproducibility and analytical control.
Data to verify per COA; procurement-level specification.
Quality Control Analytical Chemistry Procurement

Positional Isomerism & Physicochemical Impact

The position of the nitrogen atom in the pyridyl ring (4-position vs. 2-position) leads to substantial differences in fundamental physicochemical properties, as evidenced by the large disparities in boiling point and density [1].

Isomerism Impact
Class-level inference
4-pyridyl vs. 2-pyridyl shift
Large property disparities support isomer-specific procurement logic.
Predicted evidence; experimental validation recommended.
Structural Biology Computational Chemistry Medicinal Chemistry

Application Scenarios


SERM Research Reference Standard

The compound's defined structure and high purity (99%) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used in the study of selective estrogen receptor modulators (SERMs) . Its specific 4-pyridyl substitution pattern is a key structural feature in this class of compounds.

High-Temperature Material Applications

Due to its exceptionally high boiling point of 537 °C , this compound is a strong candidate for applications requiring high thermal stability, such as the synthesis of heat-resistant polymers or as an additive in high-temperature lubricants, where its 2-pyridyl isomer would be unsuitable.

Property Benchmarking in Computational Chemistry

The significant differences in boiling point and density between the 4-pyridyl and 2-pyridyl isomers provide a valuable dataset for benchmarking and validating computational models designed to predict the properties of organic compounds. This data can help refine force fields and algorithms for molecular modeling.

Application
Selection Property
Validation Focus
Analytical reference standard
Isomer identity and purity
HPLC/LC-MS method consistency
High-temperature material research
Thermal stability
Process tolerance threshold verification
Computational benchmarking
Physicochemical data set
Model prediction accuracy against reported ΔBoiling Point / ΔDensity
Selection guided by 4-pyridyl substitution and supplier-reported purity; experimental validation recommended for property-critical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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